2OH-Bnpp1: A Technical Guide to its Function as a BUB1 Kinase Inhibitor
2OH-Bnpp1: A Technical Guide to its Function as a BUB1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-hydroxy-benzyl-purine-N-oxide-p1 (2OH-Bnpp1), one of the early small molecule inhibitors used to investigate the function of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase. While more selective and potent inhibitors have since been developed, an understanding of 2OH-Bnpp1's characteristics and limitations remains valuable for interpreting historical data and appreciating the evolution of BUB1-targeted drug discovery.
Introduction to BUB1 Kinase
BUB1 is a conserved serine/threonine kinase that plays a critical role in ensuring accurate chromosome segregation during mitosis.[1][2] It is a key component of the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that halts the cell cycle until all chromosomes are properly attached to the mitotic spindle.[3] BUB1's functions extend beyond the SAC, including roles in chromosome alignment, the recruitment of essential proteins to the kinetochore, and even in signaling pathways outside of mitosis, such as the Transforming Growth Factor-β (TGF-β) pathway.[1][2]
The kinase activity of BUB1 is crucial for many of its functions. One of its best-characterized substrates is Histone H2A, which it phosphorylates at Threonine 120 (H2A-pT120). This phosphorylation event serves as a docking site for Shugoshin proteins (Sgo1 and Sgo2), which are essential for protecting centromeric cohesion and for the proper localization of the Chromosomal Passenger Complex (CPC).
Given its central role in cell division and its dysregulation in various cancers, BUB1 has emerged as an attractive target for anti-cancer drug development. Small molecule inhibitors that target the kinase activity of BUB1 are therefore valuable tools for both basic research and therapeutic exploration.
2OH-Bnpp1: An Analog-Based Inhibitor
2OH-Bnpp1 is a bulky ATP analog designed to inhibit BUB1 kinase activity. Its mechanism of action is based on competitive binding to the ATP-binding pocket of the BUB1 kinase domain, thereby preventing the phosphorylation of its substrates.
Quantitative Inhibitory Activity
The primary quantitative measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). The available data for 2OH-Bnpp1 is summarized below.
| Parameter | Value (µM) | Assay Conditions | Reference |
| IC50 | ~0.25 | In vitro kinase assay with recombinant BUB1 and H2A substrate. | |
| IC50 | 0.60 | In vitro kinase assay using purified recombinant GFP-Bub1 and H2A. |
It is important to note that while 2OH-Bnpp1 demonstrates inhibitory activity in biochemical assays, its effectiveness in cellular contexts is a subject of debate. Studies have shown that it may not effectively inhibit BUB1 in intact cells at concentrations typically used.
Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity. 2OH-Bnpp1 is considered a relatively non-selective kinase inhibitor. It has been shown to have activity against other kinases, including tyrosine kinases such as PDGF-Rβ, CSF1-R, VEGF-R2, and VEGF-R3, with IC50 values in the range of 30 to 100 nM. This lack of selectivity complicates the interpretation of cellular phenotypes observed upon treatment with 2OH-Bnpp1, as off-target effects are likely.
BUB1 Signaling Pathway and Inhibition by 2OH-Bnpp1
BUB1 kinase activity is a nodal point in the spindle assembly checkpoint and chromosome segregation. The following diagram illustrates the core pathway and the point of inhibition by 2OH-Bnpp1.
Caption: BUB1 kinase signaling at the kinetochore and inhibition by 2OH-Bnpp1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize BUB1 inhibitors like 2OH-Bnpp1.
In Vitro BUB1 Kinase Assay
This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by BUB1.
Objective: To determine the IC50 of 2OH-Bnpp1 against BUB1 kinase in a cell-free system.
Materials:
-
Recombinant human BUB1 kinase (wild-type and/or kinase-dead mutant as a negative control).
-
Recombinant Histone H2A protein as a substrate.
-
γ-³²P-ATP or unlabeled ATP.
-
2OH-Bnpp1 stock solution (e.g., in DMSO).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Laemmli buffer.
-
SDS-PAGE gels.
-
Phosphorimager or immunoblotting reagents for phospho-specific antibodies (anti-H2A-pT120).
Procedure:
-
Prepare serial dilutions of 2OH-Bnpp1 in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant BUB1 kinase, Histone H2A substrate, and the diluted 2OH-Bnpp1 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP if using autoradiography).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding Laemmli buffer.
-
Separate the reaction products by SDS-PAGE.
-
Analyze the results:
-
Autoradiography: Expose the gel to a phosphor screen and quantify the ³²P signal on the H2A band using a phosphorimager.
-
Immunoblotting: Transfer the proteins to a membrane and probe with a primary antibody specific for H2A-pT120, followed by a secondary antibody and chemiluminescent detection.
-
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for BUB1 Inhibition (H2A-pT120 Staining)
This assay assesses the ability of an inhibitor to block BUB1 activity within intact cells.
Objective: To measure the effect of 2OH-Bnpp1 on the phosphorylation of endogenous Histone H2A at kinetochores.
Materials:
-
Human cell line (e.g., HeLa, RPE1).
-
Cell culture medium and supplements.
-
Mitotic arresting agent (e.g., nocodazole).
-
2OH-Bnpp1 stock solution.
-
Fixative (e.g., paraformaldehyde).
-
Permeabilization buffer (e.g., Triton X-100 in PBS).
-
Blocking buffer (e.g., BSA in PBS).
-
Primary antibodies: anti-H2A-pT120 and a kinetochore marker (e.g., anti-centromere antibody, ACA).
-
Fluorescently labeled secondary antibodies.
-
DAPI for DNA staining.
-
Fluorescence microscope.
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Synchronize cells in mitosis by treating with nocodazole for several hours.
-
Treat the mitotically arrested cells with various concentrations of 2OH-Bnpp1 or vehicle control for a defined period (e.g., 1-3 hours).
-
Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies (anti-H2A-pT120 and ACA).
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips on slides and acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of H2A-pT120 at the kinetochores (co-localized with the ACA signal).
Experimental Workflow and Logic
The characterization of a kinase inhibitor typically follows a logical progression from in vitro validation to cellular and potentially in vivo studies.
Caption: General workflow for the characterization of a BUB1 kinase inhibitor.
Summary and Conclusion
2OH-Bnpp1 was an important early tool in the study of BUB1 kinase. It demonstrated that small molecules could inhibit BUB1's enzymatic activity in vitro, paving the way for the development of more sophisticated inhibitors. However, its utility is significantly hampered by a lack of cellular efficacy and poor selectivity.
For contemporary research, more potent and highly selective BUB1 inhibitors such as BAY-320, BAY-524, and BAY-1816032 are far superior tools for dissecting the cellular functions of BUB1 kinase. These newer compounds have demonstrated clear on-target effects at nanomolar concentrations in cells and have been instrumental in clarifying the specific roles of BUB1's catalytic activity in mitosis and disease.
